molecular formula C18H15ClN2OS B2631181 1-benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223998-14-8

1-benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2631181
CAS No.: 1223998-14-8
M. Wt: 342.84
InChI Key: JPIDAHBYIOLLAH-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a dimethyl-substituted imidazole-thione ring, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the imidazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-Benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-Benzoyl-4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can be compared with other similar compounds, such as:

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-18(2)20-15(12-8-10-14(19)11-9-12)17(23)21(18)16(22)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIDAHBYIOLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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